molecular formula C9H9N3O2 B1473026 methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate CAS No. 1630906-55-6

methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate

Cat. No.: B1473026
CAS No.: 1630906-55-6
M. Wt: 191.19 g/mol
InChI Key: OJKMQQAAAJJGLE-UHFFFAOYSA-N
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Description

“Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate” is a chemical compound with the molecular formula C8H7N3O2 . It belongs to the class of pyrrolo[2,3-d]pyrimidines, which are heterocyclic compounds with a structure based on a pyrrolo[2,3-d]pyrimidine moiety .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been achieved through various methods. For instance, one study designed and synthesized 25 novel pyrrolo[2,3-d]pyrimidine derivatives based on molecular diversity . Another study involved the design and synthesis of newly synthesized pyrrolo[2,3-d]pyrimidine derivatives containing chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 using a microwave technique .


Molecular Structure Analysis

The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives has been well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The structure of these compounds can be modified by substituting different groups at various positions on the pyrrolo[2,3-d]pyrimidine ring .


Chemical Reactions Analysis

Pyrrolo[2,3-d]pyrimidine derivatives have been involved in various chemical reactions. For instance, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with different amines resulted in the formation of 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidines .

Future Directions

The future directions for research on “methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate” and related compounds could involve further exploration of their therapeutic potential. For instance, pyrrolo[2,3-d]pyrimidine derivatives have shown promising anticancer activity, suggesting potential applications in cancer treatment . Further studies could also focus on optimizing the synthesis methods and exploring the structure-activity relationships of these compounds .

Biochemical Analysis

Biochemical Properties

Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. One of the primary enzymes it interacts with is α-amylase, which is crucial in the breakdown of starch into glucose . The compound’s interaction with α-amylase involves binding to the enzyme’s active site, thereby inhibiting its activity and reducing the rate of starch hydrolysis. This inhibition can be beneficial in managing conditions like diabetes, where controlling blood glucose levels is essential .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been shown to inhibit cell proliferation by interfering with specific signaling pathways that promote cell growth and survival . Additionally, it can alter gene expression patterns, leading to the downregulation of oncogenes and the upregulation of tumor suppressor genes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as α-amylase, leading to enzyme inhibition . This binding interaction is typically characterized by hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. Furthermore, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibitory effects on target enzymes and cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity . At higher doses, toxic effects such as liver damage and gastrointestinal disturbances have been observed . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to carbohydrate metabolism. The compound interacts with enzymes such as α-amylase, influencing the breakdown of starch into glucose . Additionally, it may affect other metabolic pathways by modulating the activity of key enzymes and altering metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization within cells . The compound’s distribution is influenced by factors such as its solubility, molecular size, and affinity for cellular components .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is often directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the cytoplasm to inhibit enzyme activity .

Properties

IUPAC Name

methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-5-3-10-8-6(5)7(9(13)14-2)11-4-12-8/h3-4H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKMQQAAAJJGLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CNC2=NC=NC(=C12)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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